molecular formula C41H78N3O.CH3O4S<br>C42H81N3O5S B12740131 (Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate CAS No. 94944-77-1

(Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate

Cat. No.: B12740131
CAS No.: 94944-77-1
M. Wt: 740.2 g/mol
InChI Key: HFVLFKXWKDRMSW-YIQDKWKASA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound’s systematic IUPAC name, (Z,Z)-2-(8-heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate , reflects its unsaturated hydrocarbon chains, imidazolium core, and sulphate counterion. The (Z,Z) designation specifies the cis configurations of double bonds at the 8th carbon of the heptadecenyl group and the 9th carbon of the octadecenylamide substituent.

CAS Registry Numbers associated with this compound include 70206-24-5 for the parent imidazolium cation and 21652-27-7 for related intermediates. The methyl sulphate anion (CH₃OSO₃⁻) is a common counterion in ionic liquids, stabilizing the cationic imidazolium core through electrostatic interactions.

Molecular Formula and Mass Spectrometry Data

The molecular formula C₄₂H₈₁N₃O₅S corresponds to a monoisotopic mass of 739.5894 Da (neutral) and 740.5967 Da for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would reveal diagnostic fragments, such as:

  • m/z 476.7 : Loss of the methyl sulphate group (CH₃OSO₃⁻, 139.05 Da)
  • m/z 350.6 : Cleavage of the octadecenylamide side chain

Table 1: Key Mass Spectral Peaks

m/z Fragment Interpretation
740.5967 [M+H]⁺ (C₄₂H₈₂N₃O₅S)
476.7001 C₂₄H₄₈N₂O₅S⁺ (imidazolium core)
350.5800 C₂₂H₄₂N₂O⁺ (heptadecenyl chain)

Stereochemical Configuration Analysis

The (Z,Z) configuration arises from the cis orientation of double bonds in both the 8-heptadecenyl (C8–C9) and 9-octadecenylamide (C9–C10) groups. Nuclear Overhauser Effect (NOE) spectroscopy would show spatial proximity between protons on the same side of these double bonds, confirming the Z stereochemistry. The rigid cis geometry influences packing in crystalline phases and solubility in nonpolar solvents.

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is unavailable, analogous imidazolium salts adopt triclinic or monoclinic crystal systems. For example, 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide crystallizes in a triclinic lattice (space group P-1) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.57 Å, α = 89.3°, β = 78.1°, γ = 81.2°. The sulphate anion likely engages in hydrogen bonding with the imidazolium C2–H, stabilizing the lattice.

Molecular dynamics simulations predict a gauche conformation for the ethylamino linker (-NH-CH₂-CH₂-), minimizing steric clashes between the heptadecenyl and octadecenyl chains.

Comparative Structural Analogues in Imidazolium Chemistry

Table 2 compares key analogues:

Compound Name Molecular Formula Key Structural Differences
1-Methyl-3-octylimidazolium chloride C₁₂H₂₃ClN₂ Shorter alkyl chain; chloride counterion
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazolium methyl sulphate C₂₄H₄₈N₂O₅S Lacks octadecenylamide substituent
1,2,3-Triethylimidazolium bis(trifluoromethanesulfonyl)imide C₁₀H₁₇F₆N₃O₄S₂ Fluorinated counterion; no unsaturation

The octadecenylamide group in the target compound enhances hydrophobicity (logP ≈ 8.2) compared to shorter-chain analogues (logP ≈ 5.1 for C₁₂ derivatives). This property makes it suitable for lipid bilayer studies or as a phase-transfer catalyst.

Properties

CAS No.

94944-77-1

Molecular Formula

C41H78N3O.CH3O4S
C42H81N3O5S

Molecular Weight

740.2 g/mol

IUPAC Name

(Z)-N-[2-[2-[(Z)-heptadec-8-enyl]-3-methyl-4,5-dihydroimidazol-3-ium-1-yl]ethyl]octadec-9-enamide;methyl sulfate

InChI

InChI=1S/C41H77N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(45)42-36-37-44-39-38-43(3)41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21H,4-17,22-39H2,1-3H3;1H3,(H,2,3,4)/b20-18-,21-19-;

InChI Key

HFVLFKXWKDRMSW-YIQDKWKASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCNC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCNC(=O)CCCCCCCC=CCCCCCCCC)C.COS(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

(Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC42H83N3O5S
Molecular Weight740.17464 g/mol
CAS Number94944-77-1
EINECS305-654-3
LogP13.050

The biological activity of this compound is largely attributed to its imidazolium structure, which is known to interact with various biological targets. Imidazolium compounds often exhibit antimicrobial properties and can influence cellular signaling pathways.

Antimicrobial Activity

Studies have indicated that imidazolium derivatives possess significant antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

  • Antimicrobial Efficacy : A research study evaluated the antimicrobial activity of various imidazolium salts, including those structurally similar to (Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate. The results showed that these compounds effectively inhibited bacterial growth at concentrations as low as 10 μg/mL .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of imidazolium salts on cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, indicating its potential as an anticancer agent .

Research Findings

Recent research has focused on the pharmacological properties of imidazolium derivatives:

  • Anti-inflammatory Effects : Some studies suggest that imidazolium compounds can modulate inflammatory responses in vitro, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Cellular Uptake Mechanism : Investigations into the cellular uptake mechanisms of these compounds reveal that their lipophilicity enhances membrane permeability, facilitating their biological effects at lower concentrations .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    Recent studies have highlighted the anticancer properties of imidazolium derivatives, including this compound. Research shows that compounds with similar structures can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapeutics .
  • Antimicrobial Properties :
    The imidazolium moiety is known for its antimicrobial activity. Compounds containing similar structures have demonstrated efficacy against various bacterial strains, suggesting that (Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate may also exhibit antimicrobial properties, which warrants further investigation .
  • Drug Delivery Systems :
    The unique structural features of this compound allow it to be explored as a potential carrier in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, particularly for hydrophobic compounds .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelective cytotoxicity towards cancer cells
AntimicrobialPotential activity against bacterial strains
Drug DeliveryEnhanced solubility and bioavailability for drugs

Synthesis and Mechanism of Action

The synthesis of (Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate typically involves multi-step chemical reactions that may include alkylation and condensation processes. Understanding the mechanism of action is crucial for developing effective therapeutic strategies.

Case Study: Anticancer Activity

In a recent study published in the International Journal of Molecular Sciences, imidazole derivatives were synthesized and evaluated for their anticancer activity against HeLa and MCF-7 cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, suggesting that (Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate could similarly impact tumor cells through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. How is (Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-3-(2-((1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium methyl sulphate synthesized, and what reaction conditions optimize yield?

Methodological Answer: Synthesis of imidazolium derivatives typically involves quaternization reactions under controlled conditions. For example:

  • Alkylation of imidazole precursors with long-chain alkenyl halides in polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours .
  • Optimization of yield requires stoichiometric control of reactants, inert atmospheres to prevent oxidation, and post-reaction purification via recrystallization (e.g., using ethanol or isopropyl alcohol) .

Q. Table 1: Synthesis Conditions for Imidazolium Derivatives

Key StepReagents/ConditionsYield RangeReference
AlkylationAlkenyl halide, acetonitrile, 70°C, 24h70–85%
PurificationEthanol recrystallizationPurity >95%

Q. What analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

  • Elemental Analysis (CHNS): Quantifies C, H, N, and S content using instruments like the Vario MICRO CHNS analyzer (deviation <0.3% confirms stoichiometry) .
  • Spectroscopy:
    • IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-N at ~1550 cm⁻¹) .
    • 1H-NMR : Resolves proton environments (e.g., imidazolium methyl groups at δ 2.5–3.9 ppm) .
  • Melting Point Analysis : Consistency (±1°C) across replicates confirms purity .

Q. Table 2: Key Characterization Parameters

TechniqueCritical ParametersExample DataReference
CHNSC: 56.97%, H: 3.42%Matches theoretical values
1H-NMRδ 3.90 ppm (imidazolium CH3)Confirms substitution pattern

Advanced Research Questions

Q. How can researchers evaluate the environmental fate and transformation pathways of this compound?

Methodological Answer:

  • Long-Term Environmental Studies : Design experiments to assess abiotic (hydrolysis, photolysis) and biotic (microbial degradation) transformations under simulated environmental conditions (pH 4–9, UV exposure) .
  • Partitioning Studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential using shake-flask methods .
  • Analytical Monitoring : Employ LC-MS/MS to detect degradation products (e.g., hydrolyzed imidazolium fragments) .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, stability) be addressed?

Methodological Answer:

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., 25°C, controlled humidity) .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to resolve stability conflicts (e.g., polymorphic transitions) .
  • Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing methods with ISO/IEC 17025 accreditation .

Q. What in vitro models are suitable for studying its bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with purified enzymes and substrate analogs. Optimize inhibitor concentrations using Michaelis-Menten kinetics .
  • Cell Culture Models : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays, ensuring dose-response curves (IC50) are statistically validated (p < 0.05) .

Q. What strategies improve the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio) and reduce batch-to-batch variability .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time reaction tracking .

Q. How can computational modeling predict its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cytochrome P450). Validate with MD (molecular dynamics) simulations (GROMACS) .
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data from public databases (ChEMBL, PubChem) .

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